molecular formula C8H6FNO4 B6335108 3-Fluoro-2-methyl-5-nitrobenzoic acid CAS No. 146948-48-3

3-Fluoro-2-methyl-5-nitrobenzoic acid

Cat. No. B6335108
M. Wt: 199.14 g/mol
InChI Key: VEXVJNNOFZBSSW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of similar compounds often involves nitration reactions . For example, a process for synthesizing 2-fluoro-3-nitrobenzoic acid involves starting from o-methylphenol, carrying out a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-methyl-5-nitrobenzoic acid is 1S/C8H6FNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

3-Fluoro-2-methyl-5-nitrobenzoic acid is a white to yellow solid .

Scientific Research Applications

Synthesis of Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally similar to 3-Fluoro-2-methyl-5-nitrobenzoic acid, has been identified as a multireactive building block. It's used in the synthesis of various heterocyclic compounds, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, through heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).

Chromatography and Sensitive Detection

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, structurally related to the compound of interest, is utilized as a labeling reagent for the high-performance liquid chromatography of amino acids, indicating potential application in analytical chemistry for compound detection and separation (Watanabe & Imai, 1981).

Solid-Phase Synthesis

4-Fluoro-3-nitrobenzoic acid, a compound with a similar structure, is involved in solid-phase synthesis methods for creating substituted 2-aminomethylbenzimidazoles, which may point to potential applications in the field of combinatorial chemistry or drug development (Kilburn et al., 2000).

Crystallographic Study and Electronic Structure Analysis

Compounds like 2-fluoro-4-hydroxymethyl benzoic acid, sharing functional groups with 3-Fluoro-2-methyl-5-nitrobenzoic acid, have been studied for their crystal structures and electronic properties, laying the groundwork for material science applications or molecular engineering (Pramanik et al., 2019).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-2-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXVJNNOFZBSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Hurth, S Jacquier, H Lehmann, R Wilcken - Tetrahedron Letters, 2015 - Elsevier
… 80% purity) as a mixture of 3-fluoro-2-methyl-6-nitrobenzoic acid (regioisomer 2) and 3-fluoro-2-methyl-5-nitrobenzoic acid (regioisomer 3) in ratio of 91:9 according to 1 H NMR. For …
Number of citations: 4 www.sciencedirect.com

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